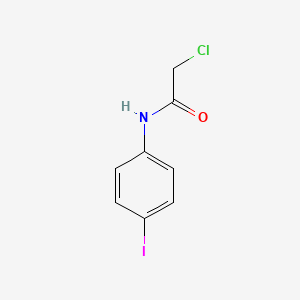

2-chloro-N-(4-iodophenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-iodophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUVQCIRRAAPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352831 | |

| Record name | 2-chloro-N-(4-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2564-00-3 | |

| Record name | 2-chloro-N-(4-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-4'-IODOACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-(4-iodophenyl)acetamide

Abstract

This technical guide provides an in-depth exploration of the synthesis pathway for 2-chloro-N-(4-iodophenyl)acetamide, a key intermediate in pharmaceutical and medicinal chemistry. The N-aryl chloroacetamide scaffold is valuable due to its role as a versatile building block for more complex molecules, largely owing to the reactive α-chloro group which is amenable to nucleophilic substitution.[1][2] This document details a reliable and efficient synthesis protocol involving the N-acylation of 4-iodoaniline with chloroacetyl chloride. It covers the underlying reaction mechanism, a step-by-step experimental procedure, comprehensive methods for product characterization and quality control, and critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation of this compound.

Introduction

Chemical Identity and Properties

This compound is a halogenated aromatic amide. The presence of both an iodo- and a chloro-substituent makes it a particularly useful synthetic intermediate. The chloroacetyl group provides a reactive site for introducing further functionalities.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2564-00-3 |

| Molecular Formula | C₈H₇ClINO |

| Molecular Weight | 295.50 g/mol |

| Appearance | Typically a solid (e.g., crystalline powder) |

Significance and Applications in Research and Development

N-aryl acetamides are foundational structures in medicinal chemistry, appearing in a wide range of therapeutic agents.[3] The N-aryl-2-chloroacetamide subclass, in particular, serves as a crucial precursor for synthesizing compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] The electrophilic nature of the carbon bearing the chlorine atom allows for facile reaction with various nucleophiles, enabling the construction of larger, more complex molecular architectures.[2] This reactivity makes this compound a valuable starting material in drug discovery programs and the development of novel bioactive compounds.[6]

Synthesis Pathway Overview

Retrosynthetic Analysis and Core Reaction

The synthesis of this compound is achieved through a standard N-acylation reaction. The target molecule can be disconnected at the amide bond, revealing the two primary starting materials: 4-iodoaniline and a chloroacetylating agent, typically chloroacetyl chloride. This transformation involves the formation of a stable amide linkage between the aromatic amine and the acyl chloride.

The forward reaction is a nucleophilic acyl substitution where the nucleophilic nitrogen of 4-iodoaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically performed in the presence of a mild base to neutralize the hydrochloric acid (HCl) byproduct.

Visualization of the Synthesis Workflow

The following diagram outlines the general workflow for the synthesis, from starting materials to the purified final product.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ukaazpublications.com [ukaazpublications.com]

- 5. ijpsr.info [ijpsr.info]

- 6. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-chloro-N-(4-iodophenyl)acetamide (CAS: 2564-00-3)

Prepared by: Google's Gemini

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Intermediate

2-chloro-N-(4-iodophenyl)acetamide is a halogenated aromatic amide that, while not a household name, serves as a critical and versatile intermediate in the landscape of modern medicinal chemistry and organic synthesis. Its strategic value lies in the orthogonal reactivity of its two key functional handles: a reactive α-chloroacetamide group and an iodinated phenyl ring. The chloroacetamide moiety is an excellent electrophile for nucleophilic substitution, allowing for the facile introduction of diverse chemical functionalities. Simultaneously, the iodo- group is a prime participant in a host of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.

This dual reactivity makes this compound a highly sought-after building block, most notably in the synthesis of multi-target protein tyrosine kinase inhibitors like Nintedanib, which is used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, offering field-proven insights for professionals in drug discovery and development.

Section 1: Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and properties of this compound are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 2564-00-3 | [3][4] |

| Molecular Formula | C₈H₇ClINO | [4] |

| Molecular Weight | 295.50 g/mol | [4] |

| IUPAC Name | This compound | [3][4] |

| Appearance | Typically a solid (e.g., off-white to beige powder) | General chemical knowledge |

| Purity | Commercially available with >95% purity | [3][5] |

Spectroscopic Characterization: A Validating Signature

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Two sets of doublets are expected in the aromatic region (~7.0-8.0 ppm). The protons ortho to the iodine atom and those ortho to the amide group will exhibit distinct chemical shifts due to their different electronic environments. The para-substitution pattern leads to a characteristic AA'BB' or simple doublet-of-doublets splitting pattern.

-

Amide Proton (-NH-): A broad singlet is expected, typically downfield (>8.0 ppm), whose chemical shift is highly dependent on the solvent and concentration. This peak will exchange with D₂O.

-

Methylene Protons (-CH₂Cl): A sharp singlet corresponding to two protons will appear around 4.0-4.5 ppm. The adjacent electron-withdrawing chlorine atom and carbonyl group shift this peak significantly downfield.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A peak in the range of 165-170 ppm.

-

Aromatic Carbons: Four distinct signals are expected in the aromatic region (~115-140 ppm), including the carbon bearing the iodine (C-I), which will be shifted upfield compared to the others, and the carbon attached to the nitrogen (C-N).

-

Methylene Carbon (-CH₂Cl): A signal around 40-45 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.

-

N-H Bend (Amide II): A peak around 1540-1560 cm⁻¹.

-

C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic molecular ion peak at m/z 295. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third that of the M⁺ peak, a hallmark isotopic signature.

-

Key Fragments: Common fragmentation patterns would include the loss of the chloroacetyl group or cleavage of the amide bond.

-

Section 2: Synthesis and Purification Protocol

The most direct and widely employed method for synthesizing this compound is the N-acylation of 4-iodoaniline with chloroacetyl chloride.[10][11][12] This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Laboratory Protocol

This protocol is a self-validating system, incorporating in-process controls and definitive purity checks.

Materials:

-

4-Iodoaniline (1.0 eq)

-

Chloroacetyl chloride (1.05-1.1 eq)

-

Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1-1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Ethanol

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

TLC plates (Silica gel 60 F₂₅₄), filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-iodoaniline (1.0 eq) and the base (e.g., TEA, 1.1 eq) in anhydrous THF.

-

Reagent Addition: Cool the stirred solution to 0-5°C using an ice-salt bath. Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous THF dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Causality Insight: The dropwise addition at low temperature controls the exothermic reaction, preventing the formation of side products.

-

-

Reaction Monitoring (Self-Validation): After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 7:3 v/v). The reaction is complete when the 4-iodoaniline spot has been completely consumed (typically 3-6 hours).

-

Workup and Isolation: Once complete, pour the reaction mixture into a beaker of cold deionized water with stirring. A solid precipitate of the crude product should form.

-

Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove the hydrochloride salt of the base and any other water-soluble impurities.

-

Purification (Self-Validation): Purify the crude solid by recrystallization from a suitable solvent, such as aqueous ethanol. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the melting point and acquire spectroscopic data (NMR, IR) to confirm identity and purity against reference values.

Section 3: Applications in Drug Development

The primary utility of this compound is as a strategic intermediate. Its structure is a precursor to more complex active pharmaceutical ingredients (APIs).

Key Intermediate in Nintedanib Synthesis

Nintedanib is a small molecule kinase inhibitor used to treat idiopathic pulmonary fibrosis and certain cancers.[1] The synthesis of Nintedanib provides a canonical example of the utility of this compound's precursor, 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide, which shares the critical chloroacetamide functionality. The chloroacetyl group acts as a reactive handle for introducing the N-methylpiperazine side chain via nucleophilic substitution.[2][14]

Logical Pathway to Bioactive Scaffolds

The compound's structure allows for a logical and sequential introduction of complexity, a cornerstone of modern synthetic strategy.

Caption: Sequential functionalization strategy using the title compound.

This pathway demonstrates how the two reactive sites can be addressed in discrete steps to build molecular complexity, making it a valuable tool for constructing libraries of compounds for screening in drug discovery programs.[15]

Section 4: Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety.

| Hazard Category | Statement | GHS Pictogram | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [5] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [5] |

| STOT-SE | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [5] |

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[16]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5][16]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

- 1. Nintedanib synthesis - chemicalbook [chemicalbook.com]

- 2. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]

- 3. This compound [synhet.com]

- 4. This compound | C8H7ClINO | CID 735792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. youtube.com [youtube.com]

- 9. lehigh.edu [lehigh.edu]

- 10. benchchem.com [benchchem.com]

- 11. ijpsr.info [ijpsr.info]

- 12. sphinxsai.com [sphinxsai.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. WO2012068441A2 - Intedanib salts and solid state forms thereof - Google Patents [patents.google.com]

- 15. cyberleninka.ru [cyberleninka.ru]

- 16. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Analysis of 2-chloro-N-(4-iodophenyl)acetamide: A Guide for Researchers

This technical guide provides an in-depth analysis of the spectral data for the compound 2-chloro-N-(4-iodophenyl)acetamide, a key intermediate in various synthetic and medicinal chemistry applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Introduction: The Significance of this compound

This compound (CAS No: 2564-00-3) is a halogenated acetamide derivative.[1] The presence of a reactive chloroacetyl group and an iodinated phenyl ring makes it a versatile building block in organic synthesis. The amide linkage is a common feature in many biologically active molecules. The iodine atom can be readily substituted or used in cross-coupling reactions, while the chloroacetamide moiety can participate in various nucleophilic substitution reactions. Given its potential utility, a thorough characterization using modern analytical techniques is essential. This guide will delve into the interpretation of its spectral data, providing a foundational understanding for any researcher working with this compound.

Below is a diagram illustrating the workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the aromatic ring, the amide group, and the chloroalkyl chain.

Caption: Molecular structure of this compound highlighting key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ displays distinct signals corresponding to the aromatic protons, the amide proton, and the methylene protons of the chloroacetyl group.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.416 | Singlet | 1H | -NH- |

| 7.658 - 7.701 | Doublet | 2H | Ar-H (ortho to -I) |

| 7.425 - 7.470 | Doublet | 2H | Ar-H (ortho to -NH) |

| 4.263 | Singlet | 2H | -CH₂-Cl |

Interpretation of the ¹H NMR Spectrum:

-

The downfield singlet at 10.416 ppm is characteristic of an amide proton, which is deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in hydrogen bonding.

-

The aromatic region shows two doublets, a classic AA'BB' system for a 1,4-disubstituted benzene ring. The doublet at 7.658 - 7.701 ppm is assigned to the protons ortho to the iodine atom, which are more deshielded than the protons ortho to the amide group. The doublet at 7.425 - 7.470 ppm corresponds to the protons ortho to the amide nitrogen.

-

The singlet at 4.263 ppm integrates to two protons and is assigned to the methylene group adjacent to the chlorine atom. The electronegativity of both the chlorine and the carbonyl group causes a significant downfield shift for these protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound in CDCl₃ shows the following signals[2]:

| Chemical Shift (δ) ppm | Assignment |

| 165.043 | C=O (Amide Carbonyl) |

| 138.551 - 137.750 | Ar-C (C-I) |

| 121.745 | Ar-C (ortho to -I) |

| 87.732 | Ar-C (ortho to -NH) |

| 43.760 | -CH₂-Cl |

Interpretation of the ¹³C NMR Spectrum:

-

The signal at 165.043 ppm is characteristic of an amide carbonyl carbon.

-

The aromatic carbons appear in the range of 87-139 ppm . The carbon attached to the iodine atom (C-I) is observed at a higher field (around 87.732 ppm) due to the "heavy atom effect" of iodine. The other aromatic carbons are assigned based on their expected electronic environments.

-

The signal at 43.760 ppm corresponds to the methylene carbon of the chloroacetyl group.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the amide, and C-H and C-C bonds of the aromatic ring.

Awaiting experimental data for a detailed table and interpretation.

Expected IR Absorption Bands

Based on the structure, the following characteristic peaks are anticipated:

-

N-H Stretch: A sharp peak around 3300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp peak in the region of 1650-1680 cm⁻¹.

-

N-H Bend (Amide II): A peak around 1550 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹).

-

C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample of this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the molecular formula and gaining further structural insights.

Awaiting experimental data for a detailed table and interpretation.

Expected Mass Spectrum Features

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 295.5 g/mol .[3] Therefore, the mass spectrum should show a molecular ion peak at m/z 295. Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M+ peak is also expected.

-

Major Fragmentation Pathways:

-

Loss of the chloroacetyl group.

-

Cleavage of the amide bond.

-

Loss of iodine.

-

Loss of chlorine.

-

Below is a diagram illustrating a plausible fragmentation pathway for this compound in a mass spectrometer.

Caption: Plausible mass spectrometry fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (EI-MS):

-

Use a standard electron energy of 70 eV.

-

Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms in the molecule, while IR spectroscopy (when data is obtained) will verify the presence of the key functional groups. Mass spectrometry (when data is obtained) will confirm the molecular weight and provide insights into the molecule's stability and fragmentation patterns. This guide serves as a valuable resource for scientists working with this compound, ensuring its correct identification and use in further research and development.

References

Unraveling the Enigma: A Mechanistic Exploration of 2-chloro-N-(4-iodophenyl)acetamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(4-iodophenyl)acetamide is a halogenated N-arylacetamide derivative that, while cataloged primarily as a research chemical and synthetic intermediate, possesses structural motifs suggestive of significant biological activity.[1][2] This guide synthesizes the current, albeit limited, understanding of this compound and extrapolates a putative mechanism of action based on the well-documented reactivity of its core functional groups: the reactive chloroacetamide moiety and the halogenated phenyl ring. We propose a primary mechanism centered on covalent modification of cysteine residues within active sites of key cellular enzymes, leading to their irreversible inhibition. This guide will delve into the chemical rationale for this hypothesis, present detailed experimental protocols to rigorously test this mechanism, and provide a framework for future investigation into its potential as a therapeutic agent or chemical probe.

Introduction: The Chemical Potential of a Halogenated Acetamide

The structure of this compound (Figure 1) presents a compelling case for potential bioactivity. The N-arylacetamide scaffold is a common feature in a variety of pharmacologically active compounds.[2] The true interest, however, lies in its specific substitutions. The chloroacetamide group is a known electrophile, capable of acting as a Michael acceptor and forming covalent bonds with nucleophilic residues on proteins, most notably the thiol group of cysteine. The 4-iodophenyl group, with its bulky and lipophilic iodine atom, can significantly influence the compound's binding affinity and selectivity for target proteins through halogen bonding and other non-covalent interactions.[3]

While the explicit mechanism of this compound is not yet well-defined in the scientific literature, related chloroacetamide-containing molecules have demonstrated a range of biological effects, including antimicrobial and anticancer activities.[3][4] These activities are often attributed to the alkylating nature of the chloroacetamide moiety. This guide will therefore focus on the hypothesis that this compound acts as an irreversible covalent inhibitor of specific cellular proteins.

Figure 1: Chemical structure of this compound.

Proposed Mechanism of Action: Covalent Inhibition of Cysteine-Containing Proteins

We hypothesize that the primary mechanism of action for this compound is the irreversible covalent modification of cysteine residues in target proteins. This mechanism can be broken down into two key steps:

-

Initial Non-covalent Binding: The 4-iodophenyl moiety likely plays a crucial role in guiding the molecule to the active or allosteric site of a target protein. This initial binding is likely driven by hydrophobic interactions and potentially halogen bonding between the iodine atom and electron-donating groups on the protein.

-

Covalent Bond Formation: Once positioned correctly, the electrophilic carbon of the chloroacetamide group is susceptible to nucleophilic attack by the deprotonated thiol group of a nearby cysteine residue. This results in the formation of a stable thioether bond and the displacement of the chlorine atom, leading to irreversible inhibition of the protein's function.

This proposed mechanism is illustrated in the signaling pathway diagram below.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-chloro-N-(4-iodophenyl)acetamide

Foreword: The Architectural Blueprint of Molecules in Drug Discovery

In the landscape of modern drug development and materials science, an intricate understanding of a molecule's three-dimensional structure is not merely academic; it is the foundational blueprint upon which function is built. For researchers and scientists, the crystal structure of a compound like 2-chloro-N-(4-iodophenyl)acetamide offers a wealth of information. This acetamide derivative, belonging to a class of compounds known for their biological significance, presents a fascinating case study in molecular architecture.[1][2] The interplay of its functional groups—the chloroacetamide moiety and the iodophenyl ring—dictates the non-covalent interactions that govern its crystal packing. Understanding these interactions is paramount for predicting physicochemical properties such as solubility, stability, and ultimately, bioavailability.

This guide provides a comprehensive technical overview of the methodologies and analytical principles involved in determining and interpreting the crystal structure of this compound. We will delve into the causality behind experimental choices, from synthesis and crystallization to the nuances of single-crystal X-ray diffraction. By leveraging established data from structurally analogous compounds, we will construct a predictive analysis of its molecular conformation and supramolecular assembly, offering a robust framework for researchers in the field.

Part 1: Synthesis and Single Crystal Growth

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The chosen synthetic route must be efficient and yield a product that is readily purified, as impurities can significantly hinder crystallization.

Synthetic Protocol: Acylation of 4-iodoaniline

The most direct and widely adopted method for the synthesis of N-arylacetamides is the acylation of the corresponding aniline derivative with an acyl chloride.[1][3] This reaction is typically performed in an inert solvent with a base to scavenge the HCl byproduct.

Experimental Protocol:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-iodoaniline (1.0 eq) in a suitable solvent such as anhydrous toluene or dichloromethane (30 mL).

-

Base Addition: Add triethylamine (1.1 eq) to the solution to act as an acid scavenger.

-

Controlled Acylation: Cool the flask in an ice bath (0-5 °C). Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over a period of 30 minutes. The slow addition is critical to control the exothermic reaction.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Recrystallization: The crude product is then purified by recrystallization from a solvent system like ethanol/water to yield pure this compound.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Crystallization: The Art of Slow Evaporation

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to allow molecules to self-assemble into a highly ordered lattice slowly. Slow evaporation is a reliable technique for compounds soluble in volatile organic solvents.[4]

Experimental Protocol:

-

Solution Preparation: Dissolve a small amount (10-20 mg) of the purified product in a minimal amount of a volatile solvent. Dichloromethane or ethyl acetate are excellent starting points.[4][5]

-

Vessel Selection: Transfer the solution to a small, clean vial.

-

Controlled Evaporation: Cover the vial with a cap, and pierce it with a needle to allow for slow solvent evaporation over several days at ambient temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystal. The workflow involves data collection, structure solution, and refinement.

Diagram of SC-XRD Workflow

References

- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Leveraging 2-Chloro-N-(4-iodophenyl)acetamide in the Synthesis of Bioactive Heterocyclic Scaffolds

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse heterocyclic frameworks is paramount.[1][2] These cyclic structures are at the core of countless pharmaceuticals, owing to their unique ability to present functional groups in well-defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1] 2-Chloro-N-(4-iodophenyl)acetamide emerges as a particularly valuable and strategic starting material in this endeavor. Its structure is elegantly primed for a variety of cyclization reactions, featuring two key reactive sites: an electrophilic α-chloro-substituted carbon and a nucleophilic amide nitrogen. The presence of an iodine atom on the phenyl ring further enhances its utility, offering a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity.

This guide provides an in-depth exploration of the application of this compound as a precursor for the synthesis of several key classes of heterocyclic compounds, including benzothiazoles, quinoxalines, and 1,3,4-oxadiazoles. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps but the underlying chemical logic and mechanistic insights that ensure reproducibility and success.

Part 1: Synthesis of the Core Reagent: this compound

The journey begins with the reliable synthesis of the starting material. The most direct and efficient method is the acylation of 4-iodoaniline with chloroacetyl chloride. This reaction is typically straightforward but requires careful control of temperature to prevent side reactions.

Reaction Scheme: Synthesis of the Starting Material

Caption: Synthesis of this compound.

Experimental Protocol 1: Synthesis of this compound

Causality: This protocol utilizes a standard nucleophilic acyl substitution. Acetic acid serves as a solvent that is unreactive under the conditions and can protonate the aniline nitrogen, albeit weakly, making the reaction manageable. The low temperature (0-5 °C) is critical to control the exothermicity of the reaction between the highly reactive acid chloride and the amine, minimizing the formation of di-acylated byproducts and degradation.

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 4-iodoaniline (10.0 g, 45.66 mmol) and glacial acetic acid (100 mL).

-

Reaction: Stir the mixture until the 4-iodoaniline is fully dissolved. While maintaining the temperature between 0 and 5 °C, add chloroacetyl chloride (4.0 mL, 50.23 mmol) dropwise over a period of 30 minutes. A precipitate may form during the addition.

-

Maturation: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure completion.[3]

-

Work-up: Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

-

Isolation & Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and any water-soluble impurities.

-

Drying & Recrystallization: Dry the solid in a vacuum oven at 50 °C. For higher purity, recrystallize the crude product from ethanol to yield colorless or pale-yellow crystals.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

| Parameter | Value |

| Typical Yield | 85-95% |

| Appearance | Colorless to pale-yellow solid |

| Melting Point | ~175-178 °C |

Part 2: Synthesis of Benzothiazole Derivatives

Benzothiazoles are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and anticancer properties.[4] The synthesis typically involves the condensation of a 2-aminothiophenol with a suitable electrophile. Here, this compound serves as a key intermediate that first reacts with 2-mercaptobenzothiazole to form a thioether, which can then be further manipulated. A more direct approach involves reacting 2-chloro-N-arylacetamides with substituted 2-aminobenzothiazoles.[5]

Reaction Scheme: Synthesis of a Benzothiazole Derivative

This protocol demonstrates a nucleophilic substitution where the thiol group of 2-mercaptobenzothiazole displaces the chlorine atom of the chloroacetamide.

Caption: Workflow for benzothiazole derivative synthesis.

Experimental Protocol 2: Synthesis of 2-(Benzothiazol-2-ylthio)-N-(4-iodophenyl)acetamide

Causality: This is a classic Sₙ2 reaction. Acetone is a suitable polar aprotic solvent that dissolves the reactants but does not interfere with the reaction. Potassium carbonate (K₂CO₃) is a mild base used to deprotonate the thiol of 2-mercaptobenzothiazole, generating the more nucleophilic thiolate anion, which then readily attacks the electrophilic carbon bearing the chlorine atom. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Setup: In a 100 mL round-bottom flask, combine this compound (2.95 g, 10 mmol), 2-mercaptobenzothiazole (1.67 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 40 mL of acetone to the flask.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Toluene:Acetone 8:2).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 150 mL of cold water and stir for 30 minutes.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol.

-

Purification: Dry the product. If necessary, recrystallize from methanol or ethanol to obtain the pure compound.

-

Characterization: Analyze the final product by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

| Parameter | Condition | Rationale |

| Base | K₂CO₃ | Mild, inexpensive base to generate the thiolate nucleophile. |

| Solvent | Acetone | Polar aprotic solvent, facilitates Sₙ2 reaction. |

| Temperature | Reflux (~56 °C) | Provides sufficient energy for the reaction without degradation. |

| Typical Yield | 70-85% | Based on similar reported procedures. |

Part 3: Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocycles present in various biologically active compounds.[6] A common synthetic route is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[7][8] this compound can be used to generate an α-arylamino ketone intermediate, which upon reaction with a 1,2-diamine, leads to the quinoxaline core.

Reaction Scheme: Synthesis of a Quinoxaline Derivative

This pathway involves a two-step, one-pot procedure where the chloroacetamide first reacts with an o-phenylenediamine, followed by an intramolecular cyclization and oxidation.

Caption: General workflow for quinoxaline synthesis.

Experimental Protocol 3: Synthesis of 3-((4-Iodophenyl)amino)quinoxalin-2(1H)-one

Causality: This reaction proceeds via an initial nucleophilic substitution of the chlorine by one of the amino groups of o-phenylenediamine. Pyridine acts as a base to neutralize the HCl generated in situ. The resulting intermediate then undergoes an intramolecular cyclocondensation. The reaction is often performed at room temperature in a solvent like THF.[8]

-

Setup: Dissolve this compound (2.95 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of tetrahydrofuran (THF) in a 100 mL round-bottom flask.

-

Base Addition: Add pyridine (1.2 mL, 15 mmol) to the mixture. Pyridine acts as a base to scavenge the HCl formed during the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Add 50 mL of water to the residue and stir.

-

Isolation: Collect the solid product by vacuum filtration and wash with water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the desired quinoxaline derivative.

-

Characterization: Confirm the structure of the product using spectroscopic methods (NMR, IR, MS).

| Parameter | Condition | Rationale |

| Catalyst/Base | Pyridine | Acts as a base to neutralize generated HCl, driving the reaction forward. |

| Solvent | THF | Good solvent for the reactants, relatively unreactive. |

| Temperature | Room Temp. | Sufficient for the nucleophilic substitution and cyclization steps. |

| Typical Yield | 65-80% | Based on analogous reactions.[8] |

Part 4: Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another class of five-membered heterocycles with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[9][10] A common synthetic route involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[9] Starting from this compound, one can first prepare the corresponding hydrazide, which is a key intermediate for oxadiazole synthesis.

Reaction Scheme: Synthesis of a 1,3,4-Oxadiazole Derivative

This is a multi-step synthesis. First, the chloroacetamide is converted to the corresponding hydrazide. This hydrazide is then reacted with an orthoester in the presence of an acid catalyst to form the 1,3,4-oxadiazole ring.

Caption: Logical workflow for 1,3,4-oxadiazole synthesis.

Experimental Protocol 4: Synthesis of 2-(((4-Iodophenyl)amino)methyl)-1,3,4-oxadiazole

Causality:

-

Step A (Hydrazinolysis): Hydrazine is a potent nucleophile that displaces the chlorine atom via an Sₙ2 reaction to form the key hydrazide intermediate. Ethanol is a common solvent, and refluxing provides the energy needed for the reaction.

-

Step B (Cyclocondensation): The hydrazide intermediate reacts with triethyl orthoformate. Under reflux, the orthoester acts as a one-carbon source. The reaction proceeds through the formation of a hydrazone-like intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol molecules to form the stable aromatic oxadiazole ring.

Step A: Synthesis of 2-Hydrazinyl-N-(4-iodophenyl)acetamide

-

Setup: In a 100 mL round-bottom flask, dissolve this compound (2.95 g, 10 mmol) in 50 mL of ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.0 mL, ~20 mmol, 2 eq.) to the solution.

-

Reaction: Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.

-

Isolation: After cooling, the solvent is removed under reduced pressure. The resulting residue is triturated with water, and the solid product is collected by filtration.

-

Purification: The crude hydrazide is washed with cold water and can be used in the next step without further purification, or it can be recrystallized from ethanol if needed.

Step B: Synthesis of 2-(((4-Iodophenyl)amino)methyl)-1,3,4-oxadiazole

-

Setup: To the crude 2-hydrazinyl-N-(4-iodophenyl)acetamide (from Step A, ~10 mmol) in a 100 mL flask, add triethyl orthoformate (15 mL).

-

Reaction: Reflux the mixture for 10-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.

-

Isolation: The resulting crude solid is triturated with diethyl ether or hexane to induce crystallization. The solid is then collected by filtration.

-

Purification: Recrystallize the product from a suitable solvent like ethyl acetate or ethanol to obtain the pure 1,3,4-oxadiazole derivative.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Conclusion and Future Outlook

This compound stands out as a highly effective and versatile precursor for the synthesis of diverse heterocyclic compounds. The protocols outlined in this guide for preparing benzothiazoles, quinoxalines, and 1,3,4-oxadiazoles demonstrate its utility. The inherent reactivity of the chloroacetamide moiety allows for straightforward cyclization strategies, while the iodophenyl group serves as a valuable anchor point for further diversification through modern cross-coupling chemistry. This dual functionality makes it an ideal scaffold for building libraries of complex molecules for screening in drug discovery programs, particularly in the search for new antimicrobial and anticancer agents.[11][12][13]

References

- 1. sciencescholar.us [sciencescholar.us]

- 2. ijisrt.com [ijisrt.com]

- 3. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajol.info [ajol.info]

- 5. rroij.com [rroij.com]

- 6. ripublication.com [ripublication.com]

- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 11. research.biust.ac.bw [research.biust.ac.bw]

- 12. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Strategic Utility of 2-chloro-N-(4-iodophenyl)acetamide in Medicinal Chemistry: A Guide to Application and Protocol

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. Among the versatile synthons available to the discerning researcher, 2-chloro-N-(4-iodophenyl)acetamide emerges as a molecule of significant interest. Its utility lies not only in its straightforward synthesis but also in the latent reactivity of its chloroacetamide moiety and the potential for diverse functionalization afforded by the iodinated phenyl ring. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its role in the generation of potent anticancer agents, alongside emerging applications in antimicrobial and enzyme inhibition studies.

Introduction to a Versatile Intermediate

This compound is a halogenated N-arylacetamide, a class of compounds recognized for their broad spectrum of biological activities.[1] The core structure of this molecule is elegantly simple, yet it harbors a wealth of chemical potential. The chloroacetamide group serves as a reactive electrophile, or a "warhead," capable of forming covalent bonds with nucleophilic residues within the active sites of enzymes.[2] This capacity for targeted, irreversible inhibition is a highly sought-after attribute in drug design. Concurrently, the 4-iodophenyl group provides a site for further chemical modification, for instance, through cross-coupling reactions, allowing for the construction of complex molecular architectures.

This document will elucidate the practical applications of this compound, moving from its synthesis to its employment in the creation of bioactive derivatives. We will delve into the mechanistic rationale behind these applications and provide detailed, field-proven protocols to empower researchers in their own investigations.

Core Application: Synthesis of an Enhanced 5-Fluorouracil Derivative for Anticancer Therapy

A significant application of this compound is its use as a key intermediate in the synthesis of a novel derivative of 5-fluorouracil (5-FU).[3] 5-FU is a cornerstone of chemotherapy, particularly for colorectal, breast, and stomach cancers.[4][5] Its mechanism of action involves the inhibition of thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[4][6] By depriving rapidly dividing cancer cells of this essential building block, 5-FU effectively halts their proliferation.[5]

However, the clinical utility of 5-FU is often hampered by significant side effects and the development of drug resistance.[5] The synthesis of derivatives is a well-established strategy to enhance the therapeutic index of existing drugs. In this context, reacting this compound with 5-fluorouracil yields a new chemical entity with demonstrably superior anticancer activity.[3]

Mechanistic Rationale

The enhanced efficacy of the 5-fluorouracil derivative synthesized from this compound can be attributed to several factors. The acetamide linkage may improve the compound's cellular uptake and pharmacokinetic profile. Furthermore, the iodinated phenyl group can engage in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to the target enzyme or other biological macromolecules. The core mechanism, however, remains the potent inhibition of thymidylate synthase by the 5-fluorouracil warhead.

Below is a diagram illustrating the established mechanism of action of 5-fluorouracil, which is the foundational principle for the anticancer activity of its derivatives.

Caption: Mechanism of action of 5-Fluorouracil derivatives.

Data Presentation: Enhanced Anticancer Activity

The following table summarizes the in vitro anticancer activity of the 5-fluorouracil derivative synthesized from this compound compared to the parent drug, 5-fluorouracil. Data is presented as the half-maximal inhibitory concentration (IC50) in µM.

| Compound | Hela (Cervical Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

| 5-Fluorouracil | >50 | 25.3 | 15.8 |

| 5-FU Derivative | 10.73 ± 0.54 | 5.19 ± 0.26 | Not Reported |

Data sourced from a 2025 study on the synthesis and biological activity of a new 5-fluorouracil derivative.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core intermediate, this compound, through the chloroacetylation of 4-iodoaniline.

Materials:

-

4-iodoaniline

-

Chloroacetyl chloride

-

Acetonitrile (anhydrous)

-

Potassium carbonate (K2CO3)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Hexane

-

Acetone

Procedure:

-

To a 100 mL round-bottom flask, add 4-iodoaniline (0.01 mol, 2.19 g) and dissolve it in 50 mL of anhydrous acetonitrile.

-

Add potassium carbonate (0.01 mol, 1.38 g) to the solution.

-

Place the flask in an ice bath and stir the mixture at 0-5 °C for 30 minutes.

-

Slowly add chloroacetyl chloride (0.01 mol, 0.79 mL) dropwise to the cooled solution using a dropping funnel over a period of 15 minutes.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

-

Monitor the progress of the reaction by TLC using a mobile phase of hexane:acetone (3:1).

-

Upon completion of the reaction (disappearance of the starting material spot), quench the reaction by the slow addition of 50 mL of cold water.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Dry the solid product under vacuum to yield this compound. Expected yield: ~80%.

Protocol 2: Synthesis of the 5-Fluorouracil Derivative

This protocol describes the synthesis of the bioactive 5-fluorouracil derivative from this compound.

Materials:

-

This compound (from Protocol 1)

-

5-fluorouracil

-

Dimethylformamide (DMF, anhydrous)

-

Potassium carbonate (K2CO3)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

TLC plates (silica gel)

-

Hexane

-

Acetone

Procedure:

-

In a 50 mL round-bottom flask, dissolve 5-fluorouracil (0.625 mmol, 0.081 g) in 10 mL of anhydrous DMF.

-

Add potassium carbonate (1.25 mmol, 0.173 g) to the solution.

-

Add this compound (1.25 mmol, 0.37 g) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Monitor the reaction progress by TLC using a mobile phase of hexane:acetone (2:3).

-

Once the reaction is complete, pour the reaction mixture into 50 mL of ice-cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final 5-fluorouracil derivative.

Caption: Workflow for the synthesis of the 5-FU derivative.

Emerging Applications of this compound Derivatives

While the anticancer application is well-documented, the versatile nature of this compound lends itself to the exploration of other therapeutic areas.

Antimicrobial Agents

The N-arylacetamide scaffold is present in numerous compounds with antimicrobial activity.[7] The chloroacetamide moiety can act as an alkylating agent, potentially disrupting essential cellular processes in bacteria and fungi.[2] By reacting this compound with various amines, thiols, or other nucleophiles, a library of novel compounds can be generated and screened for antimicrobial efficacy. The mechanism of action is often proposed to involve the inhibition of key enzymes necessary for microbial survival, such as DNA gyrase or topoisomerase.[8]

Urease Inhibitors

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, a major cause of gastritis and peptic ulcers.[9] Inhibition of urease is a promising therapeutic strategy to combat these infections. N-arylacetamide derivatives have been identified as potent urease inhibitors.[1] The synthesis of novel derivatives from this compound could lead to the discovery of new and effective treatments for H. pylori infections. The proposed mechanism of inhibition often involves the interaction of the acetamide derivative with the nickel ions in the active site of the urease enzyme.[9]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the dual reactivity of its chloroacetamide and iodophenyl groups provide a robust platform for the generation of diverse and biologically active molecules. The successful application of this intermediate in the synthesis of an enhanced 5-fluorouracil derivative with potent anticancer activity underscores its potential in oncology drug discovery. Furthermore, the emerging evidence for the utility of N-arylacetamides in antimicrobial and enzyme inhibition research opens up exciting new avenues for the application of this compound. The protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers, facilitating the exploration of this promising synthon in the ongoing quest for novel and improved therapeutics.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. benchchem.com [benchchem.com]

- 3. SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON this compound AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS [ppublishing.org]

- 4. nbinno.com [nbinno.com]

- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 7. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological studies of the new cysteine-N-arylacetamide derivatives as a potent urease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of 2-chloro-N-(4-iodophenyl)acetamide via N-Chloroacetylation

Introduction: The Synthetic Utility of N-Aryl-α-chloroacetamides

N-aryl-α-chloroacetamides are a pivotal class of chemical intermediates, valued for their role as versatile building blocks in organic synthesis, particularly within drug discovery and agrochemical development.[1] Their significance stems from the dual reactivity inherent in their structure: the amide linkage, which is a common feature in biologically active molecules, and the reactive carbon-chlorine bond. This C-Cl bond is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups (containing oxygen, nitrogen, or sulfur nucleophiles) to build more complex molecular architectures.[1][2]

This document provides a comprehensive guide to the synthesis of a specific member of this class, 2-chloro-N-(4-iodophenyl)acetamide. The protocol details the N-chloroacetylation of 4-iodoaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative attacks the electrophilic carbonyl carbon of the acyl chloride. We will explore the mechanistic underpinnings of this transformation, provide a robust, step-by-step laboratory protocol, and discuss critical safety considerations and characterization techniques.

The target molecule, this compound, serves as a valuable precursor for further chemical elaboration, making a reliable and well-characterized synthetic protocol essential for researchers in medicinal and materials chemistry.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-iodoaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The high reactivity of chloroacetyl chloride is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[3] The reaction initially forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming a protonated amide. A weak base, such as sodium acetate or even another molecule of the starting amine, removes the proton from the nitrogen to yield the final N-acetylated product and hydrochloric acid as a byproduct.[2]

To prevent unwanted side reactions and control the highly exothermic nature of the reaction, the addition is performed at reduced temperatures. The subsequent addition of a base like sodium acetate neutralizes the HCl generated, driving the reaction to completion and aiding in the precipitation of the product.[4]

Visualized Reaction Scheme & Workflow

The overall synthetic transformation and the laboratory workflow are depicted below.

Caption: Synthesis of this compound.

Caption: Experimental workflow for N-chloroacetylation.

Detailed Experimental Protocol

This protocol is adapted from established methods for the N-acetylation of aromatic amines.[4][5]

Materials and Reagents

| Reagent / Material | Grade | Supplier | Notes |

| 4-Iodoaniline | ≥98% | Sigma-Aldrich | |

| Chloroacetyl Chloride | ≥98% | Sigma-Aldrich | Acrid, handle in a fume hood. |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific | |

| Sodium Acetate | Anhydrous, ≥99% | Fisher Scientific | |

| Deionized Water | In-house | Used for washing. | |

| Ethanol | Reagent Grade | Fisher Scientific | For recrystallization (optional). |

| Round-bottom flask (100 mL) | |||

| Magnetic stir bar & plate | |||

| Ice bath | |||

| Dropping funnel | |||

| Büchner funnel & filter flask | |||

| Vacuum source |

Step-by-Step Procedure

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (e.g., 2.19 g, 10 mmol) in 30 mL of glacial acetic acid. Stir until all solid has dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Reagent Addition: Add chloroacetyl chloride (e.g., 0.95 mL, 1.35 g, 12 mmol, 1.2 equivalents) dropwise to the cooled solution over 10-15 minutes using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 30 minutes.

-

Precipitation: While the reaction stirs, prepare a solution of sodium acetate (e.g., 2.5 g in 25 mL of water). Slowly add the sodium acetate solution to the reaction mixture. A solid precipitate should form.

-

Isolation: Continue stirring for another 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove acetic acid and any inorganic salts.

-

Drying: Dry the resulting solid under vacuum at 50 °C for several hours to yield the final product, this compound.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from ethanol.

Safety and Handling Precautions

Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory at all times.[6][7]

-

Chloroacetyl Chloride: This substance is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All handling must be conducted within a certified chemical fume hood.[8][9] Avoid inhalation of vapors and contact with skin and eyes.[10]

-

Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns. Use in a well-ventilated area or fume hood.

-

4-Iodoaniline: Harmful if swallowed or in contact with skin. May cause irritation.

-

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Aqueous filtrates should be neutralized before disposal.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9] An emergency eyewash and shower must be accessible.[8]

Expected Results and Characterization

| Parameter | Expected Value |

| Product Name | This compound |

| CAS Number | 2564-00-3[11] |

| Molecular Formula | C₈H₇ClINO[11] |

| Molecular Weight | 295.50 g/mol [11] |

| Appearance | Off-white to light tan solid |

| Expected Yield | 85-95% |

| Melting Point | 183-186 °C |

Characterization:

-

FT-IR (ATR, cm⁻¹): Expect characteristic peaks around 3300 (N-H stretch), 1670 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), and 750-800 (C-Cl stretch). The values are estimated based on similar structures.[4]

-

¹H NMR (DMSO-d₆, δ, ppm): Expect signals for the aromatic protons (doublets around 7.5-7.8 ppm), a singlet for the amide proton (around 10.4 ppm), and a singlet for the CH₂Cl protons (around 4.3 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated mass, along with a characteristic isotopic pattern for chlorine.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Reagents degraded (especially chloroacetyl chloride due to moisture). Insufficient reaction time. | Use fresh reagents. Ensure chloroacetyl chloride is handled under anhydrous conditions. Increase reaction time at room temperature to 1 hour. |

| Oily Product / Fails to Solidify | Impurities present. Incomplete reaction. | Try to induce crystallization by scratching the inside of the flask. If unsuccessful, extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate. Purify via column chromatography or recrystallization. |

| Product is Highly Colored | Impurities from starting material or side reactions. | Recrystallize the product from a suitable solvent like ethanol to obtain a purer, lighter-colored solid. |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurofinsus.com [eurofinsus.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. accelachem.com [accelachem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. This compound | C8H7ClINO | CID 735792 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 2-chloro-N-(4-iodophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry for the construction of carbon-carbon bonds.[1][2][3][4] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents make it a preferred method for creating complex molecular architectures.[2][3] This guide focuses on the application of the Suzuki coupling to a specific, multifunctional substrate: 2-chloro-N-(4-iodophenyl)acetamide. This molecule is of particular interest as it possesses two distinct aryl-halide bonds (iodide and chloride) with differential reactivity, alongside an amide functionality, making it a versatile building block for combinatorial library synthesis and lead optimization in drug discovery. The selective coupling at the more reactive carbon-iodine bond allows for subsequent diversification at the carbon-chlorine bond.[4][5][6]

Reaction Principle and Mechanism

The Suzuki coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1][2][4][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][7]

-

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species.[2][7] For this compound, this will preferentially occur at the weaker and more reactive C-I bond over the C-Cl bond.[4]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex, displacing the halide. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species.[5][7][8]

-

Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[5][7]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a starting point for the selective Suzuki coupling at the iodo-position of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acids.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| This compound | 295.51 | 295.5 | 1.0 | 1.0 |

| Phenylboronic acid | 121.93 | 146.3 | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 23.1 | 0.02 | 0.02 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276.4 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Water (degassed) | - | 2 mL | - | - |

Equipment

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (295.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

-

-

Addition of Catalyst and Solvents:

-

Under a positive pressure of inert gas, add Pd(PPh₃)₄ (23.1 mg, 0.02 mmol).

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture should be thoroughly degassed prior to use to remove dissolved oxygen.

-

-

Reaction:

-

Immerse the flask in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture vigorously for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete (consumption of the starting aryl iodide), cool the mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-chloro-N-(4-phenylphenyl)acetamide.

-

The experimental workflow is summarized in the diagram below.

Figure 2: Experimental Workflow for Suzuki Coupling.

Key Considerations and Troubleshooting

-

Choice of Catalyst: While Pd(PPh₃)₄ is a robust catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands (e.g., XPhos, SPhos) can offer improved reactivity, especially for less reactive boronic acids or at lower temperatures.[5][8]

-

Base Selection: The choice of base is critical.[9] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[9] For substrates with base-sensitive functional groups, milder bases like KF can be employed.[8] The presence of an amide in the substrate generally tolerates carbonate and phosphate bases well.[10]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DMF, or toluene) and water is typical for Suzuki couplings.[1][10][11] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

-

Side Reactions:

-

Homocoupling: Dimerization of the boronic acid or the aryl halide can occur. This can be minimized by ensuring an oxygen-free environment and using the correct stoichiometry.

-

Protodeboronation: The boronic acid can be protonated and decomposed, especially at elevated temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can compensate for this.

-

Hydrolysis of the Amide: Under harsh basic conditions or high temperatures, the amide bond could be susceptible to hydrolysis. The recommended conditions are generally mild enough to avoid this, but it should be considered if unexpected byproducts are observed.[10]

-

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. byjus.com [byjus.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: A Dual-Functionalization Strategy for Diversity-Oriented Synthesis Using 2-chloro-N-(4-iodophenyl)acetamide Scaffolds Generated via Multi-Component Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract